Phenylarsonic Acid: A Comprehensive Technical Guide for Researchers
Phenylarsonic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of phenylarsonic acid (PhAsO(OH)₂). The information is intended to support research and development efforts in chemistry, toxicology, and pharmacology.
Chemical Structure and Properties
Phenylarsonic acid, also known as benzenearsonic acid, is an organoarsenic compound with the chemical formula C₆H₇AsO₃.[1] It consists of a phenyl group bonded to an arsonic acid functional group (-AsO(OH)₂). The arsenic atom is in the +5 oxidation state and has a tetrahedral geometry.[2]
Physicochemical Properties
The key physicochemical properties of phenylarsonic acid are summarized in the table below. It is a colorless, crystalline solid at room temperature.[1][3] Of note, the reported pKa values for phenylarsonic acid exhibit some variability in the literature. It decomposes upon heating, and a boiling point at atmospheric pressure is not available.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇AsO₃ | [1] |
| Molecular Weight | 202.04 g/mol | [1] |
| CAS Number | 98-05-5 | [1] |
| Appearance | Colorless to white crystalline solid | [1][3] |
| Melting Point | 154–158 °C (decomposes) | [1] |
| Density | 1.76 g/cm³ | [1] |
| pKa₁ | ~3.47 | [4] |
| pKa₂ | ~8.48 | |
| Boiling Point | Decomposes | [1] |
Solubility
| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |
| Water | Low to sparingly soluble | 3.2% in water | [2] |
| Ethanol | Soluble | 15.5% in ethanol | [5] |
| Methanol | Expected to be soluble | Data not available | [5] |
| Acetone | Expected to be soluble | Data not available | [5] |
| Chloroform | Insoluble | Data not available | [5] |
Experimental Protocols
Synthesis of Phenylarsonic Acid via the Bart Reaction
This protocol is adapted from a well-established procedure in Organic Syntheses. The Bart reaction involves the diazotization of an aromatic amine followed by reaction with an arsenite salt, catalyzed by a copper salt.
Materials:
-
Aniline (B41778) (technical)
-
Concentrated Hydrochloric Acid (sp. gr. 1.19)
-
Sodium Nitrite (B80452) (95%)
-
Arsenious Oxide
-
Anhydrous Sodium Carbonate
-
Crystalline Copper Sulfate (B86663)
-
Crushed Ice
-
Benzene (for froth control)
-
Norite (activated carbon)
-
12-L round-bottomed flask with mechanical stirrer
-
Ice-salt bath
-
Büchner funnel
Procedure:
-
Preparation of Sodium Arsenite Solution: In a 12-L flask, dissolve 500 g of anhydrous sodium carbonate in 1 L of boiling water. To this hot solution, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate with stirring. Once all solids have dissolved, cool the solution to 15°C with stirring under tap water.
-
Preparation of Benzenediazonium (B1195382) Chloride Solution: In a separate container, prepare a mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, and 1 L of water. Cool this mixture with enough crushed ice to bring the volume to approximately 3 L. Slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water to the well-stirred aniline mixture over 30-40 minutes, maintaining a low temperature.
-
Reaction: Cool the sodium arsenite solution to 0°C in an ice-salt bath. Add the benzenediazonium chloride solution to the stirred sodium arsenite suspension over one hour. Maintain the reaction temperature below 5°C. Control frothing due to nitrogen evolution by the occasional addition of a small amount of benzene. Continue stirring for one hour after the addition is complete.
-
Work-up and Isolation: Filter the reaction mixture to remove any separated solids and wash the filter cake with 500 cc of cold water. Combine the filtrate and washings and concentrate the volume to about 1.5 L by heating over a free flame. To the hot, concentrated, deep brown solution, add concentrated hydrochloric acid until no more tarry material separates. Filter off the tar. Add more hydrochloric acid to the clear, pale yellow filtrate until precipitation of phenylarsonic acid is complete (approximately 250 cc).
-
Purification: Allow the mixture to cool, preferably overnight, then filter the crude phenylarsonic acid on a Büchner funnel and wash with 200 cc of cold water. Dissolve the light-yellow crystals in 500 cc of boiling water, add 20 g of Norite, and filter the hot solution. Allow the filtrate to cool to crystallize the product. Filter the white crystals and dry. The expected yield is 160–182 g.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A representative HPLC method for the analysis of phenylarsonic acid is summarized below. This method can be adapted for quantification in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
Octadecylsilyl silica (B1680970) column (e.g., C18)
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, methanol, and acetic acid. A reported composition is 50% water, 48% methanol, and 2% acetic acid.
-
Detection Wavelength: 263 nm
-
Flow Rate: Dependent on column dimensions and desired separation time.
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
Sample Preparation:
-
Samples should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm filter before injection to remove particulate matter.
Acid-Base Titration of Phenylarsonic Acid
Phenylarsonic acid is a dibasic acid and can be titrated with a standardized strong base such as sodium hydroxide (B78521).
Materials:
-
Phenylarsonic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Analytical balance
-
Distilled or deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of phenylarsonic acid (e.g., 0.2-0.3 g) and dissolve it in approximately 50 mL of distilled water in an Erlenmeyer flask. Gentle heating may be required to facilitate dissolution.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the phenylarsonic acid solution.
-
Titration: Fill a buret with the standardized NaOH solution and record the initial volume. Titrate the phenylarsonic acid solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the colorless solution turns a faint, persistent pink.
-
Calculation: Record the final volume of NaOH solution used. The molarity of the phenylarsonic acid solution can be calculated based on the stoichiometry of the reaction (assuming titration to the second equivalence point, as indicated by phenolphthalein's pH range).
Biological Activity and Signaling Pathways
Phenylarsonic acid and its derivatives have been investigated for their biological effects, including their use as animal feed additives and their potential as therapeutic agents. A significant mechanism of action for related organoarsenic compounds is the induction of apoptosis (programmed cell death).
Induction of Apoptosis
Studies on derivatives of phenylarsonic acid suggest that these compounds can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3] This pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.
The process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[3]
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the initiation of the intrinsic apoptotic pathway. Organoarsenic compounds have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state.
Signaling Pathway Diagram
The following diagram illustrates the proposed intrinsic apoptosis pathway initiated by phenylarsonic acid and its derivatives.
Caption: Intrinsic apoptosis pathway induced by phenylarsonic acid.
Safety and Handling
Phenylarsonic acid is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled. Chronic exposure to arsenic compounds can lead to various health issues.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Use a certified respirator if handling the powder outside of a fume hood.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
This guide provides a foundational understanding of phenylarsonic acid for research and development purposes. For further detailed information, consulting the primary literature is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Arsonic acid, (phenylmethyl)- | C7H9AsO3 | CID 94911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. justonly.com [justonly.com]
- 5. researchgate.net [researchgate.net]
